molecular formula C17H25N3O5 B1326865 [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-45-5

[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1326865
CAS No.: 1142205-45-5
M. Wt: 351.4 g/mol
InChI Key: MTBSRFIZCWKLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C17H25N3O5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • This compound and its derivatives have been synthesized and explored for various applications. For example, derivatives like ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates show potential in incorporating carboxylic acid or alcohol functionality (Fandaklı et al., 2012).
  • Synthesis methods involving compounds like 2-hydroxyethyl piperazine lead to the creation of new pyridine derivatives with various antimicrobial properties (Patel et al., 2011).

Biological and Medical Applications

  • Piperazine derivatives, including those with structures similar to [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, have been studied for their antihelminthic activities. Some show high effectiveness against parasites like Trichinella spiralis (Mavrova et al., 2006).
  • These compounds have also been evaluated for antimicrobial activities. Some synthesized derivatives exhibit significant antibacterial properties (Yurttaş et al., 2016).

Pharmaceutical Stability and Synthesis

  • Studies on the stability of related pharmaceutical substances under stress conditions revealed that certain derivatives are stable to UV radiation and high temperatures, but unstable to hydrolysis in alkaline environments (Gendugov et al., 2021).
  • Efficient synthesis techniques for potent PPARpan agonists have been developed, involving the use of similar piperazine derivatives (Guo et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit high specific affinity for histamine h1 receptors . These receptors play a crucial role in allergic reactions and are a common target for antihistamines.

Mode of Action

This interaction could potentially inhibit the action of histamines, reducing allergic symptoms .

Pharmacokinetics

The compound’s solubility, which is a key factor influencing bioavailability, is reported to be 7036 g/L . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

Based on its potential interaction with histamine h1 receptors, it may lead to a reduction in allergic symptoms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can impact the compound’s stability and its interaction with target receptors. For instance, the compound has a useful pH range of 6.8-8.2 , suggesting that it may be most effective in this pH range.

Properties

IUPAC Name

2-(N-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-25-15-4-2-14(3-5-15)20(13-17(23)24)12-16(22)19-8-6-18(7-9-19)10-11-21/h2-5,21H,6-13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBSRFIZCWKLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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